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Compound of Interest

Compound Name: Methyl crotonate

Cat. No.: B153886 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl crotonate (CAS No. 623-43-8), also known as methyl (E)-but-2-enoate, is an organic

ester characterized by a sweet, fruity, and ethereal aroma, often described as reminiscent of

apple and strawberry. Its volatile nature and distinct scent profile have led to its use in the

formulation of flavors. However, significant regulatory restrictions and safety concerns,

particularly regarding its use in fragrances, necessitate a thorough understanding of its

properties and handling.

These application notes provide a comprehensive overview of the role of methyl crotonate in

flavor and fragrance formulations, detailing its chemical properties, regulatory status, and

recommended protocols for its application and analysis.

Chemical and Physical Properties
A summary of the key chemical and physical properties of methyl crotonate is presented in

the table below. This information is crucial for its proper handling, storage, and application in

formulations.
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Property Value

Synonyms
Methyl (E)-but-2-enoate, Crotonic acid methyl

ester

CAS Number 623-43-8

Molecular Formula C₅H₈O₂

Molecular Weight 100.12 g/mol

Appearance Colorless liquid

Odor Sweet, fruity, ethereal, apple, strawberry-like

Boiling Point 120-121 °C

Flash Point 21 °C (70 °F)

Solubility
Soluble in ethanol and most organic solvents.

Limited solubility in water.

Natural Occurrence
Found in fruits such as papaya and in the

essential oil of Jasminum sambac.[1]

Regulatory Status and Safety Considerations
The use of methyl crotonate is subject to strict regulations due to safety concerns, primarily

dermal sensitization. It is imperative for all users to be aware of and adhere to these

regulations.

Fragrance Applications:

The International Fragrance Association (IFRA) has prohibited the use of methyl crotonate as

a fragrance ingredient. This prohibition is based on its potential to cause dermal sensitization.

Flavor Applications:

In the European Union, methyl crotonate is an authorized food flavoring substance. However,

it does not have a FEMA (Flavor and Extract Manufacturers Association) number, and its GRAS

(Generally Recognized as Safe) status in the United States is not definitively established.
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Therefore, its use in food products should be approached with caution and in strict compliance

with the regulations of the target market.

Safety Summary:

Aspect Summary of Findings

Dermal Sensitization
Identified as a dermal sensitizer, leading to the

IFRA prohibition in fragrances.

Oral Toxicity Acute oral toxicity is considered low.

Handling Precautions

Use in a well-ventilated area, wear protective

gloves and safety glasses. Avoid contact with

skin and eyes.

A logical workflow for the evaluation and use of methyl crotonate in flavor formulations,

emphasizing safety and regulatory compliance, is depicted below.
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Logical Workflow for Methyl Crotonate in Flavor Formulation

Identify Potential Application
(e.g., Fruity Flavor)

Regulatory Status Check
(EU, US-FDA, etc.)

Proceed with Formulation
(If approved for target market)

Approved

STOP
(If not approved or safety concerns)

Not Approved

Safety Data Sheet (SDS)
Review

Source High-Purity
Methyl Crotonate

Benchtop Formulation Trials
(Varying concentrations)

Sensory Evaluation
(Triangle, Paired Comparison Tests)

Analytical Testing (GC-MS)
(Purity and Stability)

Reformulate

Final Formulation & Documentation

Reformulate
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General Sensory Evaluation Workflow

Define Objective
(e.g., Difference Testing)

Select Sensory Method
(e.g., Triangle Test)

Recruit & Train Panelists

Prepare Samples
(Control & Test)

Conduct Sensory Session

Collect & Analyze Data

Interpret Results & Report

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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